7-Methyl-4-phenyl-5-propoxy-chromen-2-one
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Overview
Description
7-Methyl-4-phenyl-5-propoxy-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The chromen-2-one scaffold is a common structural motif in many natural products and synthetic drugs, making it a valuable target for chemical synthesis and biological evaluation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4-phenyl-5-propoxy-chromen-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-phenyl-2H-chromen-2-one with 7-methyl-5-propoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-4-phenyl-5-propoxy-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one moiety to dihydrochromen-2-one derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromen-2-one scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Methyl-4-phenyl-5-propoxy-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit key enzymes involved in bacterial and fungal cell wall synthesis. The compound’s anticancer activity is believed to result from its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 7-Methyl-5-((2-methyl-2-propenyl)oxy)-4-phenyl-2H-chromen-2-one
- 7-Methyl-5-(2-oxopropoxy)-4-propyl-2H-chromen-2-one
- 5-Methoxy-7-methyl-4-phenyl-2H-chromen-2-one
Uniqueness
7-Methyl-4-phenyl-5-propoxy-chromen-2-one stands out due to its unique combination of structural features, which contribute to its diverse biological activities. The presence of the propoxy group at the 5-position and the phenyl group at the 4-position enhances its ability to interact with various biological targets, making it a versatile compound for scientific research and potential therapeutic applications .
Biological Activity
7-Methyl-4-phenyl-5-propoxy-chromen-2-one is a member of the coumarin family, which is known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide an authoritative overview.
Anticancer Activity
Research has indicated that coumarin derivatives exhibit significant anticancer effects. For instance, studies have shown that this compound demonstrates selective cytotoxicity against various cancer cell lines. Specifically, it has been reported to induce cell cycle arrest and apoptosis in A549 lung cancer cells, which is indicative of its potential as an anticancer agent .
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung) | 15.2 | Induces apoptosis and cell cycle arrest |
MCF-7 (Breast) | 12.8 | Inhibits DNA synthesis and increases ROS |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro studies revealed that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Its efficacy was comparable to standard antibiotics, indicating its potential as a therapeutic agent .
Table 2: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : The compound acts as an inhibitor of catechol O-methyltransferase (COMT), which is involved in the metabolism of catecholamines. This inhibition can lead to increased levels of neurotransmitters, potentially enhancing neuroprotective effects .
- Reactive Oxygen Species (ROS) Production : It has been observed that the compound increases ROS production in cancer cells, leading to oxidative stress and subsequent apoptosis .
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 or S phase, preventing cancer cells from proliferating .
Case Studies
Several case studies illustrate the effectiveness of this compound in various therapeutic contexts:
- Study on Lung Cancer : A study conducted on A549 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial effects against clinical isolates, confirming that this coumarin derivative could serve as an alternative treatment for resistant strains of bacteria .
Properties
Molecular Formula |
C19H18O3 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
7-methyl-4-phenyl-5-propoxychromen-2-one |
InChI |
InChI=1S/C19H18O3/c1-3-9-21-16-10-13(2)11-17-19(16)15(12-18(20)22-17)14-7-5-4-6-8-14/h4-8,10-12H,3,9H2,1-2H3 |
InChI Key |
GPLFVIIVNMYSGO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=CC2=C1C(=CC(=O)O2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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